

LC-MS/MS method for Leukotriene B3 analysis in plasma

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Compound of Interest

Compound Name: *Leukotriene B3*

Cat. No.: *B162635*

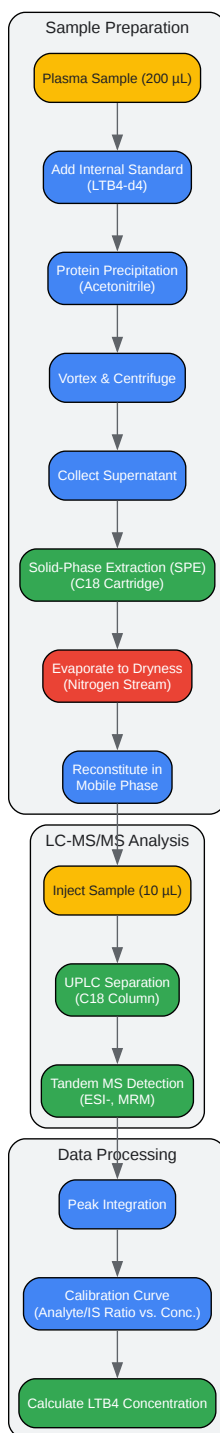
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An LC-MS/MS method for the quantitative analysis of Leukotriene B4 (LTB4) in human plasma is detailed in this application note. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their accurate measurement is crucial for research in asthma, allergic rhinitis, and other inflammatory diseases.[1][2][3] While this note focuses on LTB4, the principles can be adapted for other related eicosanoids like Leukotriene B5 (LTB5), which is derived from omega-3 fatty acids.[4]

This method utilizes a robust sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) to ensure high recovery and removal of matrix interferences.[5][6] Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[6][7][8] A stable isotope-labeled internal standard, Leukotriene B4-d4 (LTB4-d4), is used to ensure accuracy and precision.[8][9]

Experimental Workflow

The overall experimental process, from sample collection to final data analysis, is outlined below.

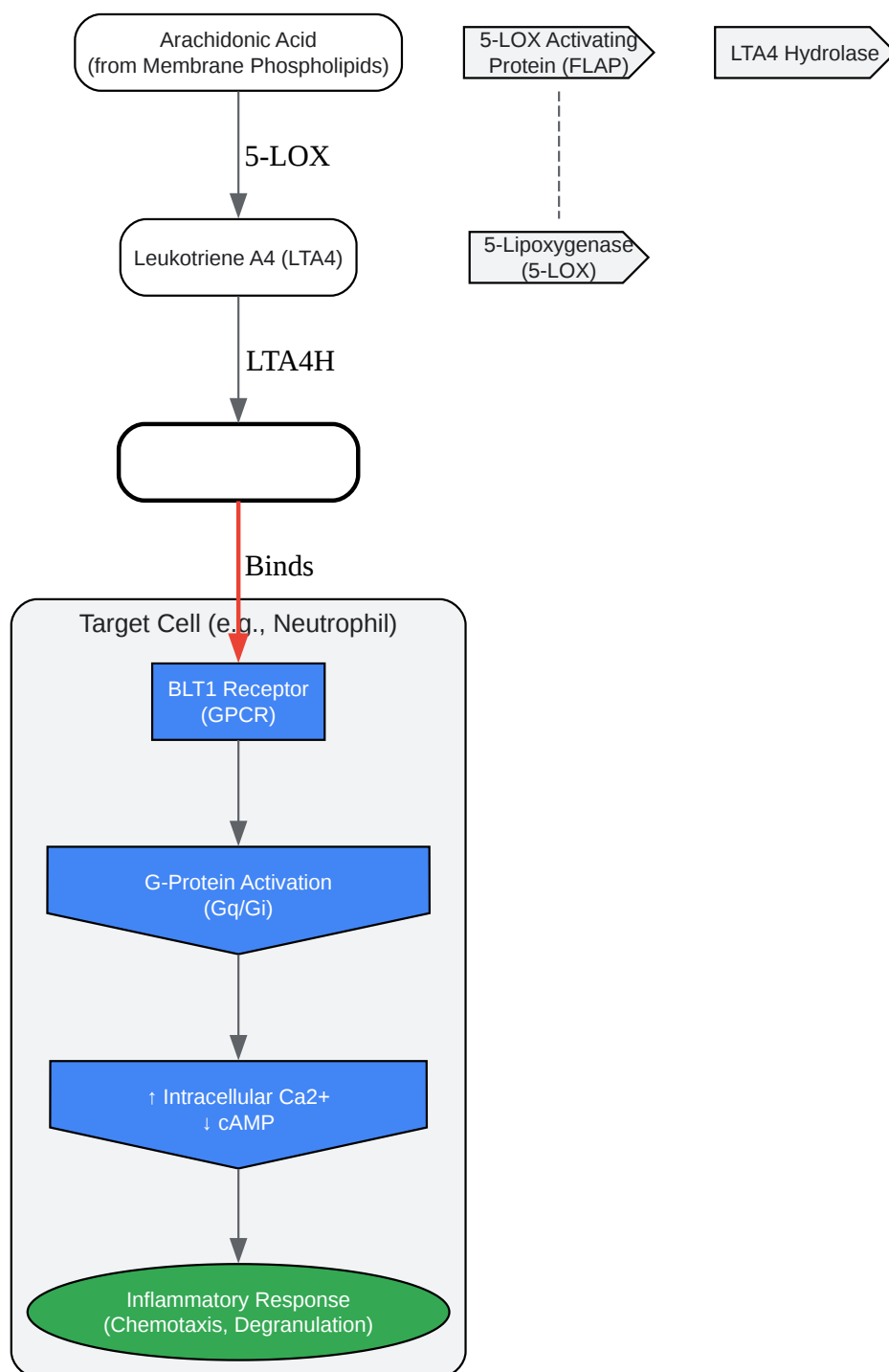


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Workflow for LTB4 analysis in plasma.

Leukotriene B4 Signaling Pathway

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][10] LTB₄ is a potent chemoattractant for leukocytes, exerting its effects by binding to G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2, on the cell surface.[1][11] This interaction triggers a signaling cascade that leads to inflammatory responses such as leukocyte migration and activation.[1]



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Simplified LTB4 biosynthesis and signaling pathway.

Experimental Protocols

Materials and Reagents

- Leukotriene B4 (LTB4) and Leukotriene B4-d4 (LTB4-d4) analytical standards
- HPLC-grade acetonitrile, methanol, and water
- Formic acid and ammonium acetate
- Human plasma (collected in EDTA tubes)[12]
- Solid-Phase Extraction (SPE) C18 cartridges

Sample Collection and Handling

- Collect whole blood in tubes containing EDTA as an anticoagulant.[12]
- Centrifuge the blood samples to separate plasma from blood cells.
- Store plasma samples at -80°C until analysis to ensure stability.[12][13] LTB4 has been shown to be stable for at least three freeze-thaw cycles.[8]

Sample Preparation Protocol

- Thaw plasma samples on ice.
- To 200 µL of plasma, add 10 µL of LTB4-d4 internal standard (IS) solution.
- Add 600 µL of ice-cold acetonitrile to precipitate proteins.[14]
- Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[5]

- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of water/0.1% formic acid to remove impurities.[5]
- Elute the analytes with 2 mL of methanol/0.1% formic acid.[5]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]

Quantitative Data Summary

LC-MS/MS Instrumentation

Analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

System	Agilent 1290 Infinity II UHPLC or equivalent[6]
Column	ACQUITY UPLC BEH C18 (1.7 µm, 100 × 2.1 mm)[7]
Mobile Phase A	Water with 0.1% Formic Acid[14][15]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[14][15]
Gradient	Start at 30% B, linear ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate	0.4 mL/min
Column Temperature	40°C[7]
Injection Volume	10 µL

Table 2: Mass Spectrometry Parameters

System	SCIEX QTRAP® 6500+ or equivalent[6]
Ionization Mode	Electrospray Ionization (ESI), Negative[6][16]
MRM Transitions	Analyte
LTB4	
LTB4-d4 (IS)	
Ion Source Temp.	550°C
Collision Energy (CE)	Optimized for each transition (typically -20 to -30 eV)[7]

Method Performance Characteristics

The performance of the LC-MS/MS method is evaluated based on several key metrics.

Table 3: Method Performance and Validation Data

Linear Dynamic Range	0.2 - 200 ng/mL[8]
Lower Limit of Quantification (LLOQ)	As low as 1.0 pg/mL has been reported[13]
Precision (%RSD)	Within-batch: < 16%; Between-batch: < 13%[13]
Accuracy (% Bias)	Interday deviations within -7.8% to 9%[4]
Recovery	> 85% from plasma[4][6]
Batch-to-Batch Consistency (CV%)	< 10% across inter- and intra-assay replicates[6]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Leukotriene B4 in human plasma. The detailed protocol for sample preparation is critical for achieving accurate results by minimizing matrix effects and maximizing analyte recovery. This application note serves as a comprehensive guide for researchers, scientists,

and drug development professionals aiming to measure LTB4 as a key biomarker in inflammatory studies.

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